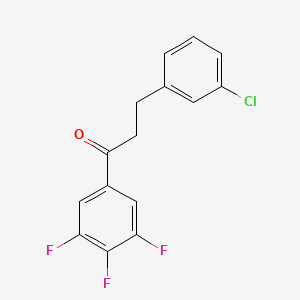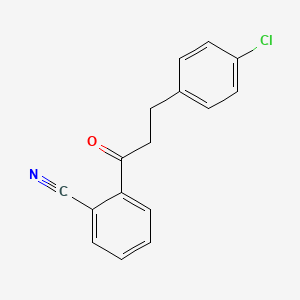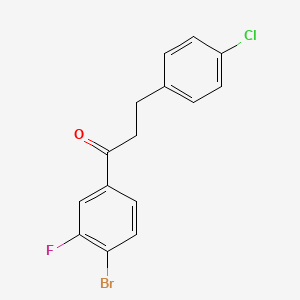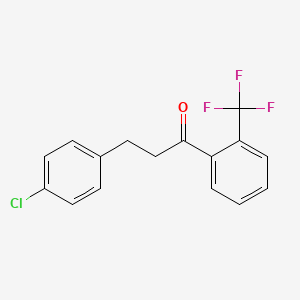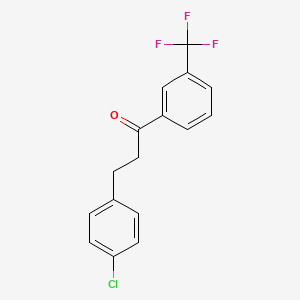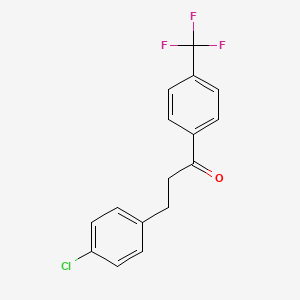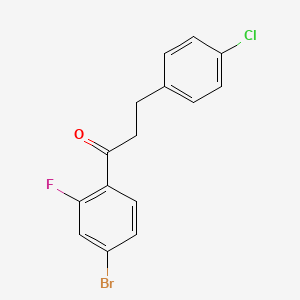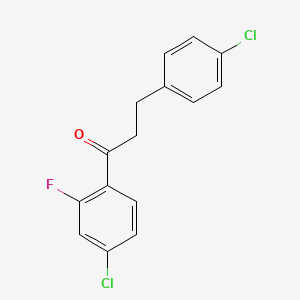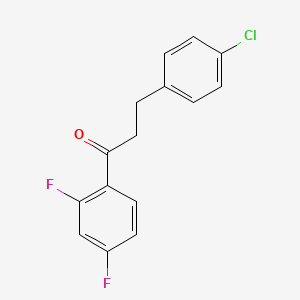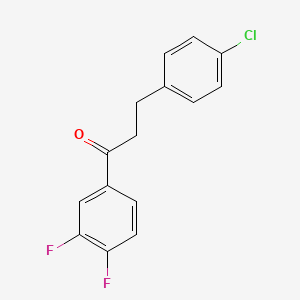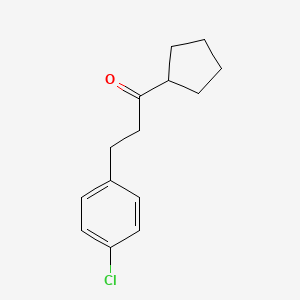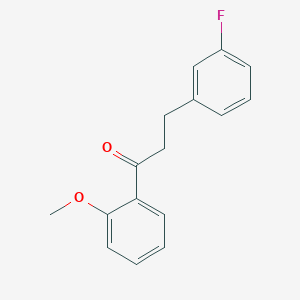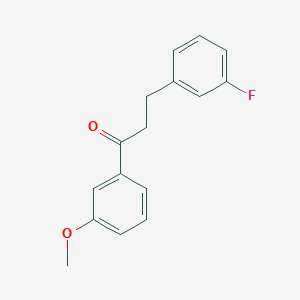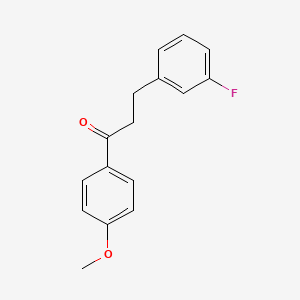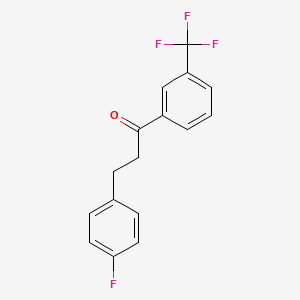
3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone involves various chemical reactions and methodologies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a related trifluoromethyl phenyl compound with 4-nitrophenyl phenyl ether, followed by reduction . Another synthesis approach involved a Mukaiyama Michael type reaction from a tetrafluoroenol silyl ether derived from pentafluoropropiophenone . Additionally, bisfluoro monomers were synthesized through a cross-coupling reaction of a fluorinated phenyl boronic acid with dibromo anthracene and dibromo fluorine . Acidic hydrolysis and subsequent treatment with potassium hydroxide or methanolic sodium methoxide were used to synthesize and cyclize ortho-hydroxy tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin .
Molecular Structure Analysis
The molecular structures of compounds in this category have been elucidated using various techniques. X-ray structure analysis determined the structure of a hexafluoropropanol derivative, revealing strong intermolecular hydrogen bonds forming two-dimensional layers . The crystal structure of a related compound, anti-3',4'-difluoro-2-hydroxyiminopropiophenone, was determined to be monoclinic with specific cell dimensions and confirmed the trans-oid arrangement of the carbonyl and hydroxyimino-groups .
Chemical Reactions Analysis
Chemical reactions involving these fluorinated compounds are diverse. For example, the synthesis of polyimides from the novel diamine mentioned earlier involved a two-stage process with thermal and chemical imidization . The solvolysis of the trifluoromethyl group occurred under basic conditions in the synthesis of trifluoromethyl cyclohexyl and aryl compounds . The intramolecular cyclization of ortho-hydroxy tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin is another example of the chemical transformations these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are notable for their high thermal stability and solubility in polar organic solvents. The fluorinated polyimides synthesized from the diamine monomer showed glass transition temperatures of 223-225°C and temperatures at 5% weight loss of 535-568°C in nitrogen . The poly(arylene ether)s based on bisfluoro monomers exhibited high thermal stability up to 490°C and glass transition temperatures up to 310°C . The crystal structure analysis of the hexafluoropropanol derivative predicted its application in fluoro-containing materials due to the presence of deprotonatable alcoholic and phenolic hydroxyl groups .
Aplicaciones Científicas De Investigación
Antiandrogen Activity
- The compound has been explored for its antiandrogen activity. A study found that derivatives with a trifluoromethyl group exhibited partial androgen agonist activity (Tucker, Crook, & Chesterson, 1988).
Synthesis and Structural Characterization
- New organoantimony carboxylates, including derivatives with a 4-fluorophenyl group, have been synthesized and structurally characterized. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines (Geng et al., 2015).
Polymer Science
- The compound has applications in polymer science. Novel poly(arylene ether)s have been synthesized using bisfluoro monomers derived from this compound, exhibiting high thermal stability and solubility in organic solvents (Salunke, Ghosh, & Banerjee, 2007).
Fluorescent Probes
- Derivatives of the compound have been used in the development of fluorescent probes sensitive to pH changes and metal cations (Tanaka et al., 2001).
Electropolymerization and Capacitor Applications
- The compound has been used in the electropolymerization process, leading to polymers with good electrochemical behaviors, high conductivity, and excellent ambient stability. These materials are potential candidates for electrochemical capacitor applications (Wei et al., 2006).
Radiopharmaceutical Intermediates
- In the field of radiopharmaceuticals, the compound has been studied as a bifunctional intermediate. Specific derivatives have been explored for their potential in producing radiolabelled ligands (Banks & Hwang, 1994).
Photoredox Catalysis
- The compound's derivatives have been utilized in photoredox catalysis for radical reactions. This includes applications in synthesizing organofluorine compounds and catalytic fluoromethylation of carbon-carbon multiple bonds (Koike & Akita, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMOMVQGQVZJDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644590 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898768-58-6 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

